2-Amino-2-methyl-1-propanol

Catalog No.
S1482086
CAS No.
124-68-5
M.F
C4H11NO
(CH3)2C(NH2)CH2OH
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methyl-1-propanol

CAS Number

124-68-5

Product Name

2-Amino-2-methyl-1-propanol

IUPAC Name

2-amino-2-methylpropan-1-ol

Molecular Formula

C4H11NO
(CH3)2C(NH2)CH2OH
C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3

InChI Key

CBTVGIZVANVGBH-UHFFFAOYSA-N

SMILES

CC(C)(CO)N

Solubility

11.22 M
MISCIBLE WITH WATER; SOL IN ALCOHOLS
Solubility in water: miscible

Synonyms

2-amino-2-methyl-1-propanol, 2-amino-2-methyl-1-propanol hydrochloride, 2-amino-2-methyl-1-propanol mesylate, 2-amino-2-methyl-1-propanol nitrate salt, 2-amino-2-methyl-1-propanol tosylate, 2-amino-2-methylpropanol, aminomethyl propanol

Canonical SMILES

CC(C)(CO)N

Biological Buffers:

2-Amino-2-methyl-1-propanol functions as a useful buffer in biological research due to its ability to maintain a specific pH range in aqueous solutions. This characteristic makes it valuable for studying enzymes and other biological processes that are sensitive to pH fluctuations .

Spectroscopic Studies:

The presence of a primary amine and a primary alcohol group in its structure allows 2-Amino-2-methyl-1-propanol to interact with specific molecules. This interaction makes it a useful tool in various spectroscopic techniques, such as ATR-FTIR spectroscopy, for investigating the CO2 absorption properties of certain compounds .

Derivatization Agent:

2-Amino-2-methyl-1-propanol acts as a derivatization agent in analytical chemistry. It can be used to convert fatty acids into their corresponding 4,4-dimethyloxazoline (DMOX) derivatives, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS) .

Enzyme Assays:

Recent research explores the potential of 2-Amino-2-methyl-1-propanol as a component in enzyme assays. Studies suggest its effectiveness in detecting the activity of alkaline phosphatase, an enzyme crucial for various biological functions, in specific cell lines .

2-Amino-2-methyl-1-propanol, also known as AMP, is an organic compound characterized by the presence of both amine and alcohol functional groups. Its molecular formula is C₄H₁₁NO, and it has a molecular weight of approximately 89.14 g/mol. This compound appears as a clear, light-colored liquid with a low melting point ranging from 18 to 26 °C and a boiling point of about 165 °C (329 °F) at standard atmospheric pressure. It is slightly soluble in water and has a specific gravity of 0.935, which makes it less dense than water .

AMP is notable for its ability to neutralize acids, forming salts and water in exothermic reactions. This property makes it useful in various chemical applications, particularly in the formulation of coatings and personal care products .

  • The hydroxyl group can participate in hydrogen bonding, potentially allowing interaction with other molecules in biological systems [].
  • The amino group can act as a base, accepting protons, which might be relevant in buffering processes [].

  • Acid-Base Neutralization: As an amine, AMP reacts with acids to produce salts and water, releasing heat in the process. The reaction can be represented as:
    RNH2+HARNH3++A\text{RNH}_2+\text{HA}\rightarrow \text{RNH}_3^++\text{A}^-
  • Nucleophilic Substitution: AMP can react with electrophiles through nucleophilic substitution mechanisms. The reaction kinetics suggest that the rate depends on pH and temperature, indicating that AMP's reactivity can be modulated by these factors .
  • Reaction with Carbon Dioxide: The interaction between AMP and carbon dioxide has been studied extensively, revealing that AMP can absorb CO₂ effectively, making it suitable for applications in carbon capture technologies .

AMP exhibits various biological activities, including:

  • Antimicrobial Properties: Research indicates that AMP can act as an antimicrobial agent, particularly when used in surface methodologies involving human serum. Its hydroxyl group contributes to its disinfectant properties .
  • Enzyme Interaction: AMP serves as a phosphate acceptor for alkaline phosphatase and has been utilized in determining the activity of human chymase within composite buffer systems .

Several methods exist for synthesizing 2-amino-2-methyl-1-propanol:

  • Alkylation of Amines: One common method involves the alkylation of amines using appropriate alkyl halides under basic conditions.
  • Reduction Reactions: Another approach includes reducing corresponding carbonyl compounds (such as ketones) with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Direct Amination: The direct amination of alcohols or ethers can also yield AMP through various catalytic processes .

AMP finds utility across diverse fields:

  • Coatings: It is widely used to neutralize acid-functional resins in water-borne coatings, enhancing gloss and water resistance compared to other amines .
  • Personal Care Products: Its compatibility with fixative resins makes it valuable in formulations for cosmetics and personal care items .
  • Chemical Intermediates: AMP serves as a precursor for synthesizing other chemicals due to its reactive functional groups .

Studies on the interactions of AMP with other chemicals reveal its compatibility and reactivity:

  • Incompatibility with Certain Compounds: AMP may react adversely with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. This necessitates careful handling during formulation processes .
  • Gas Phase Reactions: Investigations into the atmospheric chemistry of AMP show that it can inhibit gas-phase reactions significantly, affecting ozone formation rates due to its sticky nature in the atmosphere .

AMP shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2-Amino-2-methylpropanolC₄H₁₁NOStrong base strength; used in coatings
2-Amino-2-methyl-1-butanolC₅H₁₃NOLonger carbon chain; different physical properties
2-AminopropanolC₃H₉NOSimpler structure; less sterically hindered
2-HydroxyethylamineC₂H₇NOLacks methyl groups; different reactivity profile
2-Amino-1-butanolC₄H₉NOSimilar amine properties but different chain length

Physical Description

2-amino-2-methyl-1-propanol appears as a clear light colored liquid. Insoluble in water and about the same density as water. Flash point 172°F. Used to make other chemicals.
Liquid
CRYSTALS OR COLOURLESS LIQUID.
A clear light colored liquid.

Color/Form

CRYSTALLINE MASS

XLogP3

-0.8

Boiling Point

329 °F at 760 mm Hg (99+% compound) (USCG, 1999)
165.5 °C
165 °C @ 760 MM HG
165 °C
329°F

Flash Point

153 °F (USCG, 1999)
67 °C CC
67 °C c.c.
153°F

Vapor Density

3.0 (AIR= 1)
Relative vapor density (air = 1): 3.0

Density

0.935 (USCG, 1999)
0.934 @ 20 °C/20 °C
0.93 g/cm³
0.935

Melting Point

89.6 °F (USCG, 1999)
25.5 °C
31 °C
89.6°F

UNII

LU49E6626Q

Related CAS

3207-12-3 (hydrochloride)
62512-11-2 (mesylate)
67952-40-3 (nitrate salt)
68298-05-5 (tosylate)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.00 mmHg
Vapor pressure: 3.9 mm Hg at 25 °C (est).
Vapor pressure, Pa at 20 °C: 133

Pictograms

Irritant

Irritant

Other CAS

124-68-5

Wikipedia

Aminomethylpropanol

Use Classification

Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Buffering

Methods of Manufacturing

AN AMINO ALCOHOL PREPD BY REDN OF THE CORRESPONDING NITRO COMPD: VANDERBILT, HASS, US PATENT 2,174,242 (1940); JOHNSON, DEGERING, J ORG CHEM 8: 7 (1943).

General Manufacturing Information

All other basic organic chemical manufacturing
Fabricated metal product manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Wholesale and retail trade
1-Propanol, 2-amino-2-methyl-: ACTIVE

Dates

Modify: 2023-09-14

Explore Compound Types